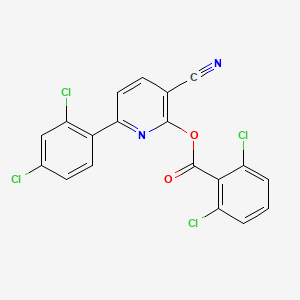

3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate

Description

Properties

IUPAC Name |

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H8Cl4N2O2/c20-11-5-6-12(15(23)8-11)16-7-4-10(9-24)18(25-16)27-19(26)17-13(21)2-1-3-14(17)22/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNNHGQZJYKKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H8Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzonitrile with 2,6-dichlorobenzoic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared with 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9, molecular weight 391.46 g/mol), a pyridine derivative with distinct substituents .

Table 1: Structural Comparison

| Parameter | This compound | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine |

|---|---|---|

| Molecular Formula | C₁₉H₁₀Cl₄N₂O₂ | C₂₃H₂₅N₃O₃ |

| Molecular Weight | 440.10 g/mol | 391.46 g/mol |

| Key Substituents | - 2,4-Dichlorophenyl - Cyano (-CN) - 2,6-Dichlorobenzoate |

- Methoxy (-OCH₃) - 2,3-Dihydro-1,4-benzodioxin - Dimethylaminomethyl (-CH₂N(CH₃)₂) |

| Chlorine Atoms | 4 | 0 |

| Functional Groups | Ester, cyano, aryl chlorides | Amine, ether, methoxy |

| Primary Applications | Intermediate in heterocyclic synthesis | Research chemical (unvalidated for medical use) |

Physicochemical and Reactivity Insights

Lipophilicity and Solubility: The target compound’s four chlorine atoms and aromatic ester group likely increase its lipophilicity compared to the non-chlorinated, amine-containing compound in Table 1. This could reduce aqueous solubility but enhance membrane permeability . The dimethylaminomethyl group in the comparison compound may improve solubility in polar solvents due to its basicity .

The methoxy and benzodioxin groups in the comparison compound donate electrons, altering resonance stabilization and redox behavior .

Stability :

- The ester linkage in the target compound may render it prone to hydrolysis under acidic or alkaline conditions. In contrast, the amine and ether groups in the comparison compound are more stable under hydrolytic conditions .

Biological Activity

3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is , with a molecular weight of approximately 405.24 g/mol . The structure features a pyridine ring substituted with cyano and dichlorophenyl groups, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It has the potential to modulate receptor activity, affecting signaling pathways critical for cell growth and apoptosis.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. Below is a summary table of relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | Enzyme inhibition |

| Similar Compound A | MCF-7 (breast cancer) | 1.06 ± 0.16 | c-Met kinase inhibition |

| Similar Compound B | HeLa (cervical cancer) | 1.23 ± 0.18 | Apoptosis induction |

Case Studies

- Cytotoxicity Assessment : In vitro studies have shown that derivatives of pyridine compounds exhibit varying degrees of cytotoxicity against A549 and MCF-7 cell lines. For instance, a related compound demonstrated an IC50 value of 1.06 µM , indicating significant potency in inhibiting cell growth.

- Mechanistic Insights : In studies assessing the mechanism of action, it was found that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell cycle regulation.

Pharmacological Applications

The potential applications of this compound in pharmacology include:

- Anticancer Agents : Due to its ability to inhibit cancer cell proliferation and induce apoptosis.

- Enzyme Inhibitors : Targeting specific enzymes involved in tumor growth and metastasis.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl 2,6-dichlorobenzoate, and how can reaction conditions be optimized?

The synthesis of structurally analogous halogenated pyridine derivatives often involves substitution reactions, condensation, and esterification. For example, details a method for preparing a related intermediate using substitution under alkaline conditions (e.g., K₂CO₃ in DMF) and condensation with cyanoacetic acid. To optimize conditions for the target compound:

- Use Design of Experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst/base ratios.

- Monitor reaction progress via HPLC or TLC to identify side products (e.g., dehalogenation or ester hydrolysis).

- Post-synthesis purification can employ column chromatography with silica gel and gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Key methods include:

- NMR (¹H, ¹³C, and ¹⁹F if applicable) to confirm substituent positions and ester linkages. For example, aromatic protons in the dichlorophenyl group appear as doublets due to coupling with adjacent chlorine atoms .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns from chlorine atoms.

- X-ray crystallography (if single crystals are obtainable) to resolve steric effects from the 2,6-dichlorobenzoate moiety, as demonstrated in for a related dichlorophenyl ester .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and stability under varying pH or solvent conditions?

- Perform density functional theory (DFT) calculations to assess electron density distribution, particularly at the cyano group and ester bond.

- Simulate hydrolysis pathways in acidic/basic media using software like Gaussian or ORCA. For example, highlights the instability of trifluoromethylpyrimidines under alkaline conditions, suggesting analogous vulnerabilities in the ester group here .

- Compare predicted degradation products (e.g., benzoic acid derivatives) with experimental HPLC-MS data to validate models .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects.

- Use metabolomic profiling (LC-MS/MS) to identify potential metabolites interfering with bioactivity measurements.

- Cross-reference findings with structurally similar compounds, such as 2,6-difluoropyridine-3-carbonitrile (), to isolate the role of the dichlorobenzoate group .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

- Follow the framework in ’s INCHEMBIOL project:

- Physicochemical properties : Measure logP (octanol-water partition coefficient) to predict bioaccumulation potential.

- Abiotic degradation : Test photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9 buffers) over 7–30 days.

- Biotic degradation : Use soil microcosms or activated sludge to assess microbial breakdown .

- For ecotoxicity, perform Daphnia magna or algae growth inhibition assays, referencing safety protocols from and .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative targets (e.g., kinases or cytochrome P450 enzymes).

- Use molecular docking (AutoDock Vina) to model interactions with active sites, focusing on halogen bonding from chlorine substituents, as seen in for a dichlorobenzoyl-containing ligand .

- Validate predictions with site-directed mutagenesis of key residues in the target protein.

Methodological Considerations

Q. How should researchers design stability studies for this compound under long-term storage?

Q. What strategies mitigate synthetic challenges like low yields or side reactions?

- Optimize protecting groups for the cyano substituent (e.g., trimethylsilyl cyanide) to prevent undesired nucleophilic attacks.

- Employ microwave-assisted synthesis to reduce reaction times and improve selectivity, as demonstrated for triazolothiadiazines in .

- Screen Lewis acid catalysts (e.g., ZnCl₂) to enhance esterification efficiency .

Data Contradiction Analysis

Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) be resolved?

Q. What steps validate conflicting bioassay results across laboratories?

- Standardize protocols: Use the same cell passage number, serum batch, and incubation times.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) in all assays.

- Perform interlaboratory comparisons with blinded samples to isolate methodological variables .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.